Physicochemical properties of 4-(amino(4-bromophenyl)methyl)phenol
Physicochemical properties of 4-(amino(4-bromophenyl)methyl)phenol
Technical Monograph: Physicochemical Profiling & Handling of 4-(Amino(4-bromophenyl)methyl)phenol
Executive Summary
4-(Amino(4-bromophenyl)methyl)phenol (hereafter referred to as ABMP ) is a high-value chiral diarylmethylamine intermediate.[1] Structurally characterized by a central methine carbon bonded to a primary amine, a 4-bromophenyl group, and a 4-hydroxyphenyl group, ABMP serves as a critical scaffold in the synthesis of GPCR ligands, kinase inhibitors, and radiotracers.[1]
This guide addresses the specific physicochemical challenges posed by ABMP, primarily its amphoteric nature (zwitterionic potential) and the competing reactivity of its functional groups.[1] It provides researchers with a robust framework for characterization, solubility optimization, and synthetic deployment.[1]
Chemical Identity & Physicochemical Profile
ABMP is a "chameleon" molecule; its behavior changes drastically based on pH and solvent environment.[1] The presence of both an acidic phenol and a basic benzylic amine creates a complex solubility profile.[1]
Core Identity
| Parameter | Specification |
| IUPAC Name | 4-[Amino(4-bromophenyl)methyl]phenol |
| Common Identifier | 4-Hydroxy-4'-bromobenzhydrylamine |
| Molecular Formula | C₁₃H₁₂BrNO |
| Molecular Weight | 278.15 g/mol |
| Chirality | Yes (1 Stereocenter at methine carbon) |
| Physical State | Crystalline Solid (Off-white to pale beige) |
Physicochemical Constants (Predicted & Derived)
Note: Values derived from structure-activity relationship (SAR) algorithms for diarylmethylamines.
| Property | Value / Range | Technical Insight |
| pKa (Acidic) | 9.9 ± 0.2 (Phenol) | Typical for para-substituted phenols.[1] Deprotonation yields the phenolate anion.[1] |
| pKa (Basic) | 8.8 ± 0.3 (Amine) | Slightly lower than alkyl amines due to the electron-withdrawing effect of the aryl rings.[1] |
| Isoelectric Point (pI) | ~9.35 | Critical: The pH at which net charge is zero and water solubility is lowest.[1] |
| LogP (Octanol/Water) | 2.8 – 3.1 | Moderate lipophilicity driven by the bromo-aryl moiety.[1] |
| Melting Point | >160°C (Decomp.)[1] | High lattice energy due to intermolecular H-bonding (OH[1]···N). |
Structural Reactivity & Logic
Understanding the connectivity of ABMP is essential for designing successful reactions.[1] The molecule offers three distinct "handles" for diversification.
Figure 1: Reactivity map of ABMP showing the orthogonal functional groups available for chemical modification.[1]
Solubility & Purification Strategy (The "Swing" Protocol)
The most common failure mode with ABMP is yield loss during workup due to incorrect pH control.[1] Because the pKa values of the amine and phenol are relatively close (~8.8 vs ~9.9), there is a narrow window for neutral species isolation.[1]
The pH-Solubility Paradox
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pH < 7 (Acidic): Exists as Cation (Ar-NH₃⁺ / Ar-OH).[1] Soluble in water/acid.[1][2]
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pH > 11 (Basic): Exists as Anion (Ar-NH₂ / Ar-O⁻).[1] Soluble in caustic base.[1]
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pH ~ 9.3 (Isoelectric): Exists as Neutral/Zwitterion .[1] Precipitates.
Recommended Purification Workflow
This protocol utilizes the amphoteric nature to remove non-ionizable impurities.[1]
Figure 2: The "Acid-Base Swing" purification logic designed to isolate ABMP at its isoelectric point.
Analytical Methodologies
Accurate quantification requires methods that suppress ionization or lock the species in one form.[1]
HPLC Method (Reverse Phase)
Standard C18 columns often show peak tailing for amines.[1]
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
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Mobile Phase A: Water + 0.1% TFA (Locks amine as NH₃⁺, suppresses phenol ionization).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (Strong absorption from Bromophenyl) and 280 nm (Phenol).[1]
Chiral Separation
Since ABMP is chiral, enantiomeric excess (ee) determination is vital.[1]
-
Technique: Normal Phase Chiral HPLC.[1]
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Column: Chiralpak AD-H or OD-H.[1]
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: Diethylamine (DEA) is mandatory to prevent the amine from interacting with silanols on the stationary phase.[1]
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Synthetic Utility & Causality[1]
Protection Strategy
Before performing Suzuki coupling on the aryl bromide, the phenol must be protected.[1]
-
Why? Palladium catalysts can coordinate to the phenolate anion, poisoning the catalyst or leading to dehalogenation side reactions.[1]
-
Protocol: Silylation (TBS-Cl/Imidazole) or Benzylation (BnBr/K₂CO₃) is recommended prior to cross-coupling.[1]
Stability Concerns
-
Oxidation: Aminophenols are prone to air oxidation (turning brown/black) via quinone imine formation.[1]
-
Mitigation: Store under Argon/Nitrogen at -20°C.
-
-
Elimination: Under strong heating in acidic media, the benzylic amine can undergo elimination to form a quinone methide intermediate.[1] Avoid prolonged boiling in strong acid.[1]
References
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Fundamental Synthesis of Diarylmethylamines
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Purification of Amphoteric Compounds
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Cross-Coupling of Halophenols
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Handling of Air-Sensitive Aminophenols
-
Source: Sigma-Aldrich Technical Library.[1] Handling Air-Sensitive Reagents.
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